molecular formula C12H10BrN5O B12545118 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one CAS No. 142580-98-1

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one

Cat. No.: B12545118
CAS No.: 142580-98-1
M. Wt: 320.14 g/mol
InChI Key: CWEQKRIIECOKPT-UHFFFAOYSA-N
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Description

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C12H10BrN5O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one typically involves the bromination of an aniline derivative followed by a coupling reaction with a purine derivative. One common method involves the following steps:

    Bromination: Aniline is reacted with bromine in the presence of a catalyst to introduce the bromomethyl group.

    Coupling Reaction: The brominated aniline is then coupled with a purine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound is utilized in the synthesis of more complex organic molecules.

    Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The purine moiety can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Chloromethyl)anilino]-3,7-dihydro-6H-purin-6-one
  • 2-[3-(Methyl)anilino]-3,7-dihydro-6H-purin-6-one
  • 2-[3-(Hydroxymethyl)anilino]-3,7-dihydro-6H-purin-6-one

Uniqueness

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

142580-98-1

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19)

InChI Key

CWEQKRIIECOKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr

Origin of Product

United States

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